

Application Notes and Protocols for High-Throughput Screening with Fenofibrate-13C6

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Compound of Interest

Compound Name: Fenofibrate-13C6

Cat. No.: B15557610

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Introduction

Fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPAR α) agonist, is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1] It is primarily used in the treatment of dyslipidemia.[2][3] The stable isotope-labeled version, **Fenofibrate-13C6**, serves as an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of PPAR α . Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of fenofibric acid, enabling the identification and characterization of compounds that interact with the PPAR α signaling pathway.[4][5]

This document provides detailed application notes and protocols for utilizing **Fenofibrate-13C6** in HTS assays. The primary application detailed is a competitive binding assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify compounds that displace fenofibric acid from the PPAR α ligand-binding domain. A secondary application in a cellular uptake assay is also described.

Mechanism of Action: PPAR α Activation

Fenofibric acid exerts its therapeutic effects by binding to and activating PPAR α , a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific

DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This signaling cascade ultimately results in increased fatty acid oxidation and changes in lipoprotein metabolism.

Quantitative Data Summary

The following table summarizes the binding affinity and potency of fenofibric acid and other known PPAR α agonists. This data is essential for assay development and for comparing the potency of newly identified hit compounds.

Compound	Parameter	Species	Value	Assay Method	Reference
Fenofibric Acid	EC50	Human	9.47 μ M	GAL4-hPPAR α -LBD Chimera Reporter Assay	
EC50	Human	>21.84 μ M	HepG2-tet-off-hPPAR α -Luc Reporter Assay		
IC50	Human	45.1 μ M	TR-FRET PPAR α Competitive Binding Assay		
GW7647	EC50	Murine	8 nM	GAL4 Transient Transfection Assay	
Compound A-4	EC50	Human	17.97 \pm 0.58 μ M	Gene Reporter Assay	
Bezafibrate	EC50	Human	30.4 μ M	Transactivation Assay	

Experimental Protocols

Primary Application: High-Throughput Competitive Binding Assay using LC-MS/MS

This assay identifies compounds that compete with fenofibric acid for binding to the PPAR α ligand-binding domain (LBD). The displacement of a known concentration of unlabeled

fenofibric acid is quantified by measuring its concentration using LC-MS/MS, with **Fenofibrate-13C6** used to generate the active metabolite, 13C6-fenofibric acid, as an internal standard for accurate quantification.

Materials and Reagents:

- Recombinant human PPAR α -LBD
- Fenofibrate
- **Fenofibrate-13C6**
- Test compound library
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 5 mM DTT
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid
- 96-well or 384-well microplates

Protocol:

- Compound Plating: Dispense test compounds from the library into microplates at the desired screening concentration (e.g., 10 μ M final concentration). Include positive controls (e.g., unlabeled fenofibrate) and negative controls (vehicle, e.g., DMSO).
- Reagent Preparation:
 - Prepare a stock solution of Fenofibrate in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of **Fenofibrate-13C6** in a suitable solvent. This will be used to generate the internal standard, 13C6-fenofibric acid, during sample processing.
 - Prepare a working solution of PPAR α -LBD in Assay Buffer.

- Prepare a working solution of fenofibric acid (generated from Fenofibrate) in Assay Buffer at a concentration close to its K_d for PPAR α .
- Incubation:
 - Add the PPAR α -LBD working solution to each well of the microplate.
 - Add the fenofibric acid working solution to each well.
 - Incubate the plate at room temperature for 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.
- Sample Preparation (Protein Precipitation):
 - To stop the reaction and precipitate the protein, add 3 volumes of cold acetonitrile containing the internal standard (**Fenofibrate-13C6**, which will be hydrolyzed to 13C6-fenofibric acid) to each well.
 - Incubate the plate at 4°C for 20 minutes.
 - Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
- LC-MS/MS Analysis:
 - Transfer the supernatant to a new microplate for analysis.
 - Inject an aliquot of the supernatant onto an LC-MS/MS system.
 - LC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to separate fenofibric acid from other components.
 - Flow Rate: 0.4 mL/min

- MS/MS Conditions (Example - Negative Ion Mode):
 - Monitor the specific mass transitions for fenofibric acid and $^{13}\text{C}_6$ -fenofibric acid.
- Data Analysis:
 - Calculate the peak area ratio of fenofibric acid to $^{13}\text{C}_6$ -fenofibric acid for each sample.
 - Determine the percent displacement of fenofibric acid by the test compounds relative to the positive and negative controls.
 - Hits are identified as compounds that cause a significant increase in the concentration of unbound fenofibric acid.

Secondary Application: Cellular Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of fenofibric acid into cells expressing relevant transporters. The intracellular concentration of fenofibric acid is quantified using LC-MS/MS with $^{13}\text{C}_6$ -fenofibric acid as the internal standard.

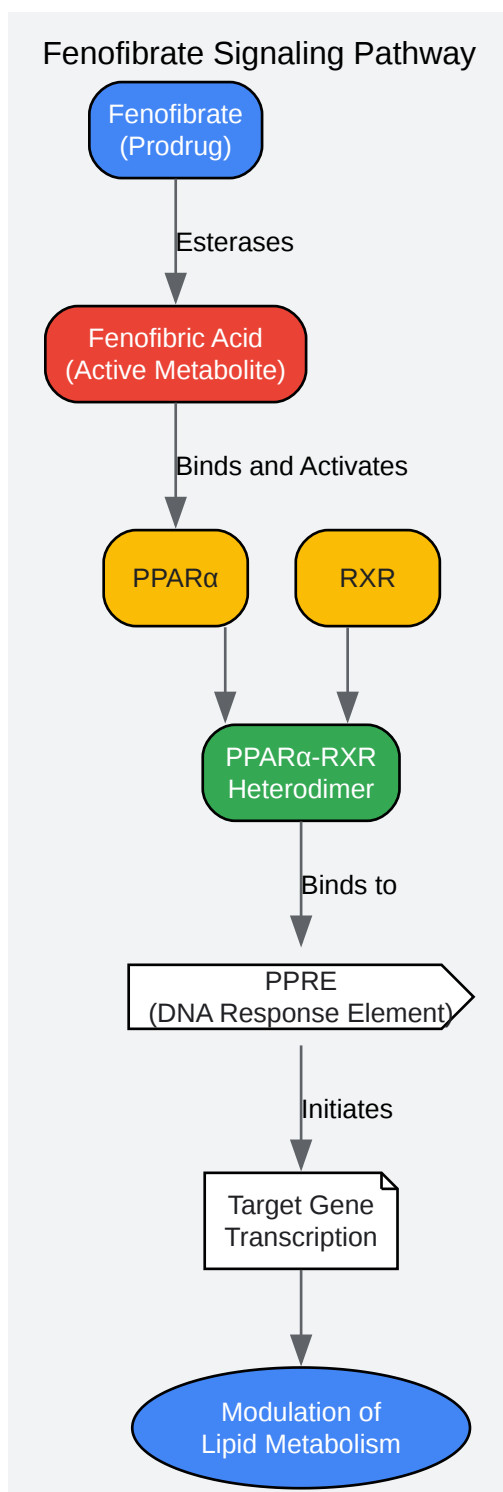
Materials and Reagents:

- A suitable cell line overexpressing relevant solute carrier (SLC) transporters.
- Cell culture medium and reagents.
- Fenofibrate
- **Fenofibrate- $^{13}\text{C}_6$**
- Test compound library
- Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer.
- Lysis Buffer (e.g., RIPA buffer)
- Acetonitrile (ACN)

Protocol:

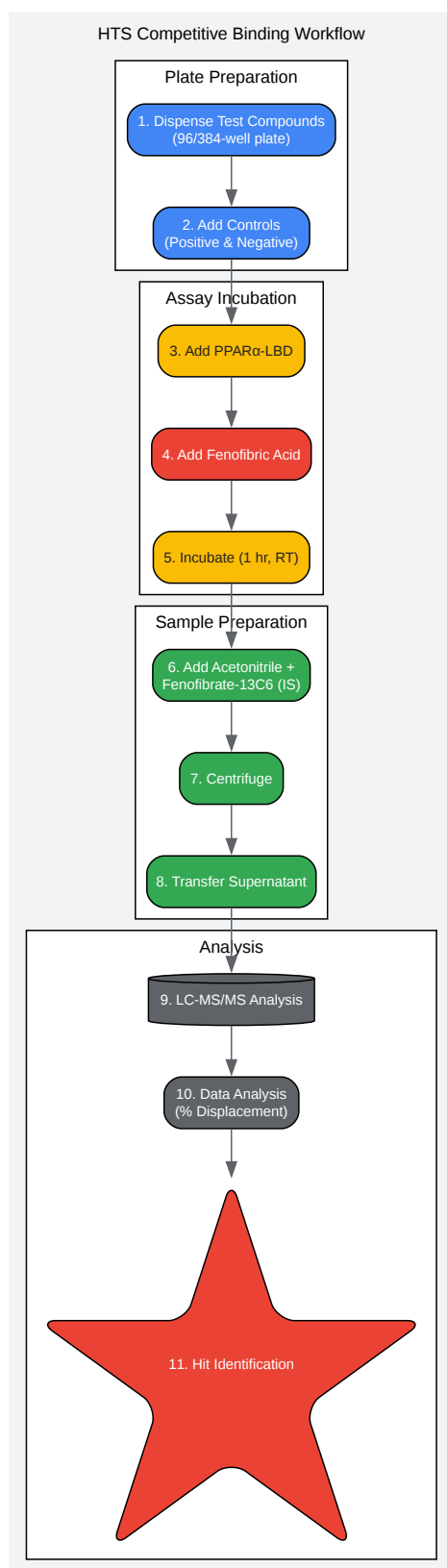
- Cell Culture: Seed cells in 96-well plates and grow to confluence.
- Compound Treatment:
 - Wash the cells with pre-warmed HBSS.
 - Add HBSS containing the test compounds and fenofibric acid (generated from Fenofibrate) to the cells. Include appropriate controls.
 - Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Cell Lysis and Sample Preparation:
 - Aspirate the uptake buffer and wash the cells three times with ice-cold HBSS to remove extracellular compound.
 - Lyse the cells by adding Lysis Buffer.
 - Add cold acetonitrile containing the internal standard (**Fenofibrate-13C6**) to the cell lysate to precipitate proteins.
 - Centrifuge to pellet the protein and cell debris.
- LC-MS/MS Analysis:
 - Transfer the supernatant for LC-MS/MS analysis as described in the competitive binding assay protocol.
- Data Analysis:
 - Quantify the intracellular concentration of fenofibric acid by comparing the peak area ratio of fenofibric acid to 13C6-fenofibric acid against a standard curve.
 - Determine the percent inhibition of fenofibric acid uptake by the test compounds.

Visualizations



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Caption: Fenofibrate Signaling Pathway.



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Caption: HTS Competitive Binding Workflow.

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